cis-1,2-Cyclohexanediol diacetate

Description

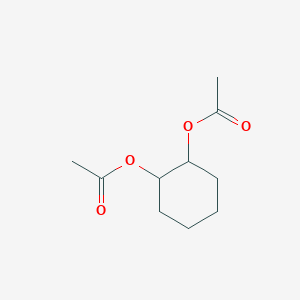

Structure

3D Structure

Properties

IUPAC Name |

[(1R,2R)-2-acetyloxycyclohexyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-7(11)13-9-5-3-4-6-10(9)14-8(2)12/h9-10H,3-6H2,1-2H3/t9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSTPWRQTPXJRSP-NXEZZACHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCCCC1OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CCCC[C@H]1OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Stereoselective Pathways for Cis 1,2 Cyclohexanediol Diacetate

Direct Acetylation Routes from cis-1,2-Cyclohexanediol (B155557)

The most direct pathway to cis-1,2-cyclohexanediol diacetate is the esterification of cis-1,2-cyclohexanediol. This involves reacting the diol with an acetylating agent, often in the presence of a catalyst to facilitate the reaction. smolecule.com

Optimization of Acetylating Agents and Catalytic Systems

The selection of an appropriate acetylating agent and catalyst is crucial for efficient and selective acetylation. Common acetylating agents include acetic anhydride (B1165640) and acetyl chloride. smolecule.com A variety of catalytic systems have been explored to promote this reaction, ranging from simple bases to more complex metal-based catalysts.

Pyridine (B92270) is a classic catalyst used for such acetylations. smolecule.com More modern and efficient catalysts include iron(III) acetylacetonate [Fe(acac)₃], which has been shown to be effective for the regio- and site-selective acylation of diols, including those with a cis-1,2-diol configuration. The mechanism with Fe(acac)₃ is proposed to involve the formation of a cyclic dioxolane-type intermediate between the iron(III) species and the vicinal diol, which then allows for selective acylation.

| Acetylating Agent | Catalytic System | Key Features |

| Acetic Anhydride / Acetyl Chloride | Pyridine | A traditional and effective method. smolecule.com |

| Acetic Anhydride | Iron(III) acetylacetonate [Fe(acac)₃] | Inexpensive, provides high selectivity and yields under mild conditions. |

| Acyl Chlorides | N,N-diisopropyl-N-ethyl amine (DIPEA) | Effective for acylation, particularly with sterically hindered bases. nih.gov |

Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions such as temperature, solvent, and reaction time is essential for maximizing the yield of this compound. For instance, reactions catalyzed by Fe(acac)₃ are typically carried out under mild conditions in the presence of a base like diisopropylethylamine (DIPEA).

Strategies to enhance yield often focus on driving the reaction to completion and minimizing side products. The use of a slight excess of the acetylating agent is a common practice. In some catalytic systems, the choice of base can significantly influence the reaction rate and selectivity. For example, in certain acylations of 1,2-diols, sterically hindered bases like DIPEA have been shown to be effective. nih.gov Shortening reaction times can also be a key strategy to mitigate the formation of unwanted byproducts. acs.org

Indirect Synthesis via Cyclohexene (B86901) Precursors

An alternative approach to this compound starts with cyclohexene. This two-step process involves the stereoselective dihydroxylation of cyclohexene to form cis-1,2-cyclohexanediol, which is then acetylated. smolecule.com The critical step in this pathway is the control of stereochemistry during the dihydroxylation.

Stereoselective Dihydroxylation of Cyclohexene

The conversion of an alkene to a cis-diol requires a syn-dihydroxylation, where both hydroxyl groups are added to the same face of the double bond.

Osmium tetroxide (OsO₄) is a highly reliable reagent for the syn-dihydroxylation of alkenes, including cyclohexene, to produce cis-diols. wikipedia.orgmasterorganicchemistry.comlibretexts.org The reaction proceeds through a concerted mechanism involving a cyclic osmate ester intermediate, which ensures the syn-addition of the hydroxyl groups. masterorganicchemistry.comlibretexts.org

Due to its toxicity and expense, OsO₄ is typically used in catalytic amounts along with a stoichiometric co-oxidant to regenerate the osmium catalyst. wikipedia.orgkhanacademy.org A common and effective co-oxidant is N-methylmorpholine N-oxide (NMO). wikipedia.orgkhanacademy.orgchemicalbook.comdu.ac.in This method, often referred to as the Upjohn dihydroxylation, provides high yields of the cis-diol. wikipedia.org For example, the reaction of cyclohexene with a catalytic amount of osmium tetroxide and NMO in a mixture of water, acetone (B3395972), and t-butanol can yield cis-1,2-cyclohexanediol in over 90% yield. chemicalbook.comdu.ac.in

While osmium tetroxide is highly effective, alternative, less hazardous methods have been developed. One such method involves the use of hydrogen peroxide (H₂O₂) in the presence of a catalyst. For instance, cis-1,2-cyclohexanediol has been prepared from cyclohexene using hydrogen peroxide with osmium tetroxide as a catalyst. orgsyn.org

Another approach utilizes titanium silicate molecular sieves as catalysts for the oxidation of cyclohexene with aqueous hydrogen peroxide. This method can produce 1,2-cyclohexanediol (B165007) directly from cyclohexene. google.com While some hydrogen peroxide-based systems can lead to a mixture of cis- and trans-isomers, they offer a more environmentally friendly option. researchgate.net It has been noted that in some vapor and liquid phase oxidations of cyclohexene with H₂O₂, the diol can be a dominant product. osti.gov

| Dihydroxylation Method | Reagent(s) | Key Features |

| Upjohn Dihydroxylation | Catalytic OsO₄, N-Methylmorpholine N-oxide (NMO) | High yield and excellent syn-selectivity for cis-diols. wikipedia.orgchemicalbook.comdu.ac.in |

| Catalytic Oxidation | Hydrogen Peroxide, Catalytic OsO₄ | An alternative to stoichiometric osmium reagents. orgsyn.org |

| Heterogeneous Catalysis | Hydrogen Peroxide, Titanium Silicate Molecular Sieve | Environmentally friendly approach for direct oxidation. google.com |

Once the cis-1,2-cyclohexanediol is synthesized via one of these dihydroxylation methods, it can then be acetylated as described in section 2.1 to yield the final product, this compound.

Zeolite-Catalyzed Dihydroxylation Methodologies

The synthesis of the precursor cis-1,2-cyclohexanediol can be achieved through the dihydroxylation of cyclohexene, a process for which zeolite catalysts offer environmentally favorable, heterogeneous options. Two primary routes have been explored: the direct dihydroxylation of cyclohexene using an oxidizing agent like hydrogen peroxide, and a two-step process involving the hydrolysis of an intermediate cyclohexene oxide. researchgate.net

In the direct dihydroxylation pathway, titanium-substituted zeolites, such as Ti-Beta, have demonstrated notable activity. The framework Ti species are considered the active sites for the reaction. researchgate.net For instance, a study utilizing a prepared Ti-Beta-3% catalyst achieved a cyclohexene conversion of 90.2% with a selectivity of 66.2% for 1,2-cyclohexanediol under solvent-free conditions. researchgate.netresearchgate.net Another approach using hierarchical zeolite materials containing vanadium or tantalum has shown high selectivity for the cis-isomer. In processes using a tantalum-modified HZ catalyst, cis-1,2-cyclohexanediol was the main product, with selectivity ranging from 82% to 94% depending on the reaction temperature. mdpi.com

The alternative route, hydrolysis of cyclohexene oxide, can also be effectively catalyzed by zeolites. H-ZSM-5 has been identified as a suitable catalyst for this transformation. Under mild, solvent-free conditions, this method can yield 88.6% of 1,2-cyclohexanediol at a 96.2% conversion of cyclohexene oxide. researchgate.net While H-Beta zeolite is more active, it results in a significantly lower selectivity (63%) compared to H-ZSM-5. researchgate.net Zeolite-confined osmium(0) nanoclusters have also been developed as a highly efficient and reusable catalytic system for the dihydroxylation of various olefins, including cyclohexene, to produce 1,2-cis-diols with excellent chemical yields. scilit.com

| Catalyst | Route | Oxidant | Conversion (%) | Selectivity for 1,2-Cyclohexanediol (%) | Notes |

|---|---|---|---|---|---|

| H-ZSM-5 | Hydrolysis of Cyclohexene Oxide | - | 96.2 | 88.6 (Yield) | Catalyst can be reused three times. researchgate.net |

| H-Beta | Hydrolysis of Cyclohexene Oxide | - | >96.2 | 63.0 | More active but less selective than H-ZSM-5. researchgate.net |

| Ti-Beta-3% | Direct Dihydroxylation | H₂O₂ | 90.2 | 66.2 | Framework Ti species are the active sites. researchgate.net |

| HZ-Ta | Direct Dihydroxylation | - | Up to 44 | 82-94 (for cis-isomer) | Selectivity is temperature-dependent. mdpi.com |

Subsequent Esterification of the cis-Diol Intermediate

Once cis-1,2-cyclohexanediol is synthesized, it undergoes esterification to yield the final product, this compound. This transformation is typically an acylation reaction where both hydroxyl groups of the diol react with an acetylating agent. The reaction must be conducted under conditions that preserve the cis stereochemistry of the diol precursor.

A common and effective method for this esterification is the reaction of the diol with an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a base. Pyridine is often used as the base, which also serves as a catalyst and scavenges the HCl or acetic acid byproduct. scispace.com Another catalytic approach involves using iodine, which has been shown to be a practical and useful Lewis acid catalyst for the esterification of alcohols with carboxylic acids. researchgate.net The treatment of diacylated cis-1,2-cyclohexanediol with anhydrous hydrogen fluoride (B91410) can lead to the formation of dioxolanylium ions, which upon hydrolysis can yield monoesters, indicating the reactivity of the ester functionalities under specific conditions. scispace.com

Formation through Nucleophilic Substitution Reactions

An alternative pathway to the formation of 1,2-cyclohexanediol diacetate involves nucleophilic substitution reactions. A key example is the reaction of 2-acetoxycyclohexyl tosylate with an acetate (B1210297) ion. pearson.compearson.com This reaction is highly dependent on the stereochemistry of the starting material.

Reactant Stereoisomerism in Formation from 2-Acetoxycyclohexyl Tosylate

The reactant, 2-acetoxycyclohexyl tosylate, has two asymmetric centers, meaning it can exist as four different stereoisomers: a pair of cis enantiomers and a pair of trans enantiomers. pearson.compearson.com The stereochemical outcome of the reaction with acetate ion is strictly determined by which of these isomers is used as the reactant. pearson.combrainly.com

When a cis isomer of 2-acetoxycyclohexyl tosylate reacts, it yields an optically active trans-1,2-cyclohexanediol (B13532) diacetate. Crucially, each of the two cis enantiomers forms a different, distinct trans product. pearson.combrainly.com Conversely, when either of the trans isomers of the tosylate is used, they both lead to the same racemic mixture of the trans-diacetate product. brainly.comspcmc.ac.in Furthermore, the trans reactant exhibits greater reactivity compared to the cis reactant, which can be attributed to reduced steric hindrance in the trans isomer, allowing for a more efficient nucleophilic attack. pearson.com

Stereospecificity and Mechanistic Considerations

The stereospecific outcomes of the reaction of 2-acetoxycyclohexyl tosylate isomers with acetate are governed by different reaction mechanisms. The tosylate group (-OTs) is an excellent leaving group, facilitating nucleophilic substitution. ucalgary.capressbooks.pub

The cis-isomer reacts via a standard bimolecular nucleophilic substitution (SN2) mechanism. pearson.comspcmc.ac.in In this mechanism, the incoming acetate nucleophile attacks the carbon atom bearing the tosylate group from the side opposite to the leaving group. This backside attack results in an inversion of configuration at that carbon center. pearson.comlibretexts.org Therefore, the cis arrangement of the starting material is converted into a trans arrangement in the final diacetate product. spcmc.ac.in

The trans-isomer, however, reacts through a more complex mechanism involving neighboring group participation (NGP). spcmc.ac.in The acetoxy group already present in the molecule acts as an internal nucleophile. It attacks the adjacent carbon bearing the tosylate group, displacing the tosylate and forming a cyclic acetoxonium ion intermediate. This intermediate is then attacked by an external acetate ion. The attack can occur at either of the two carbons of the former epoxide-like ring, leading to a racemic mixture of the trans-diacetate product. spcmc.ac.in This NGP pathway is significantly faster than the direct SN2 reaction, explaining the higher reactivity of the trans isomers—reportedly almost 700 times greater than that of the cis-isomer. pearson.comspcmc.ac.in A critical consequence of both mechanisms is that they exclusively yield the trans-diacetate product, not the cis-isomer.

| Reactant Stereoisomer | Reaction Mechanism | Relative Reactivity | Product Stereochemistry |

|---|---|---|---|

| cis | SN2 | Lower | Optically active trans-diacetate (inversion of configuration) spcmc.ac.in |

| trans | Neighboring Group Participation (NGP) | Higher (~700x) spcmc.ac.in | Racemic trans-diacetate spcmc.ac.in |

Control of Stereoisomerism in Synthetic Design

Strategies for Predominant cis-Diacetate Formation

Based on the available synthetic pathways, the most effective and direct strategy for the predominant formation of this compound involves a two-step sequence:

Stereoselective cis-dihydroxylation of cyclohexene: This initial step is crucial for establishing the desired cis stereochemistry. While several methods exist, the use of specific catalytic systems can achieve high selectivity. For instance, the oxidation of cyclohexene using tantalum-modified hierarchical zeolites can produce cis-1,2-cyclohexanediol with selectivities exceeding 80%. mdpi.com Another highly effective method is the use of osmium tetroxide (OsO₄) as a catalyst, which is a classic and reliable reagent for the syn-dihydroxylation of alkenes, leading specifically to cis-diols. du.ac.inorgsyn.org Similarly, zeolite-confined osmium nanoclusters can be employed for a more heterogeneous and reusable catalytic approach to obtain the cis-diol. scilit.com

Stereochemistry-preserving esterification: The subsequent conversion of the cis-1,2-cyclohexanediol to its diacetate must proceed without altering the stereocenters. A standard acylation reaction using acetyl chloride or acetic anhydride with a non-nucleophilic base like pyridine is ideal for this purpose. This type of reaction converts the hydroxyl groups to acetate esters without affecting the C-O bonds of the stereocenters, thus retaining the cis configuration.

The alternative route involving nucleophilic substitution on 2-acetoxycyclohexyl tosylate is not a viable strategy for synthesizing the cis-diacetate, as both the cis and trans isomers of the tosylate reactant exclusively yield the trans-diacetate product through SN2 or neighboring group participation mechanisms, respectively. spcmc.ac.in

Impact of Reaction Conditions on Isomeric Purity

The synthesis of this compound with high isomeric purity hinges on a two-step process: the stereoselective dihydroxylation of a precursor followed by a carefully controlled acetylation reaction. The initial and most critical step in ensuring a high abundance of the cis isomer is the dihydroxylation of cyclohexene. The use of osmium tetroxide (OsO₄) as a catalyst is a well-established and highly effective method for the syn-dihydroxylation of alkenes, yielding predominantly the cis-diol.

The subsequent acetylation of cis-1,2-cyclohexanediol to its diacetate derivative is typically achieved through reaction with an acetylating agent such as acetic anhydride or acetyl chloride. A common catalyst for this transformation is pyridine. While this acetylation step is generally considered to preserve the stereochemistry of the diol, the reaction conditions must be carefully managed to prevent any potential isomerization or side reactions that could compromise the isomeric purity of the final product.

Several factors during the acetylation process can influence the final isomeric ratio:

Temperature: Elevated temperatures can potentially lead to side reactions, including elimination or rearrangement, although the stability of the cyclohexyl ring makes this less of a concern than with more strained systems. However, maintaining a moderate temperature is advisable to ensure a clean reaction.

Reaction Time: Prolonged reaction times, especially in the presence of acidic or basic impurities, could theoretically contribute to isomerization, although this is not a commonly reported issue for this specific transformation.

Purity of Starting Materials: The isomeric purity of the starting cis-1,2-cyclohexanediol is the most significant determinant of the final product's purity. Any trans-diol present in the starting material will be acetylated to form the corresponding trans-diacetate.

Catalyst and Stoichiometry: The choice of catalyst and the stoichiometry of the reagents are crucial. While pyridine is a standard catalyst, other non-nucleophilic bases can also be employed. Ensuring complete acetylation by using a slight excess of the acetylating agent can prevent the formation of mono-acetylated byproducts.

Table 1: Key Reaction Parameters and Their Potential Impact on Isomeric Purity

| Parameter | Recommended Condition | Potential Impact of Deviation on Isomeric Purity |

| Starting Material | High-purity cis-1,2-cyclohexanediol | Contamination with trans-diol will directly lead to trans-diacetate in the final product. |

| Acetylation Temperature | 0°C to room temperature | Higher temperatures may increase the rate of minor side reactions, though significant isomerization is unlikely. |

| Reaction Time | Monitored to completion (e.g., by TLC) | Incomplete reaction will result in mono-acetylated impurities. Extended times are generally not problematic. |

| Catalyst | Pyridine or other non-nucleophilic base | The primary role is to neutralize the acid byproduct; its choice is unlikely to directly impact stereochemistry. |

| Acetylating Agent | Acetic anhydride or acetyl chloride | Stoichiometry should be sufficient for complete diacetylation to avoid monoacetate impurities. |

Purification and Isolation Techniques for High Purity Research Materials

Achieving the high purity of this compound required for specialized research applications necessitates meticulous purification to remove any residual starting materials, reagents, byproducts, and, most importantly, the trans-isomer. A combination of techniques is often employed to reach the desired level of purity.

Initial Work-up: Following the acetylation reaction, a standard aqueous work-up is typically performed. This involves quenching the reaction with water or a dilute acid solution to remove excess acetic anhydride and the catalyst (e.g., pyridine). The product is then extracted into an organic solvent, and the organic layer is washed with a mild base (like sodium bicarbonate solution) to remove any remaining acetic acid, followed by a brine wash. The organic solvent is then dried and evaporated to yield the crude diacetate.

Chromatographic Purification: For the removal of closely related impurities, including the trans-isomer, column chromatography is a highly effective method.

Flash Column Chromatography: This is a common technique for the initial purification of the crude product. Silica (B1680970) gel is the most frequently used stationary phase. The choice of eluent is critical for achieving good separation. A solvent system of intermediate polarity, such as a mixture of hexanes and ethyl acetate, is often effective. The optimal ratio can be determined by thin-layer chromatography (TLC) analysis of the crude mixture.

Table 2: Illustrative Parameters for Flash Chromatography Purification

| Parameter | Typical Value/Condition |

| Stationary Phase | Silica gel (230-400 mesh) |

| Eluent System | Hexane/Ethyl Acetate gradient (e.g., 9:1 to 4:1) |

| Loading | Dry loading or minimal solvent |

| Monitoring | TLC with visualization (e.g., UV, permanganate stain) |

Preparative High-Performance Liquid Chromatography (HPLC): For obtaining the highest possible isomeric purity, preparative HPLC can be employed. This technique offers superior resolution compared to flash chromatography. Both normal-phase and reversed-phase systems can be utilized, depending on the specific separation challenge. Chiral stationary phases are available for the analytical-scale separation of enantiomers and can sometimes be adapted for the separation of diastereomers like the cis and trans isomers of 1,2-cyclohexanediol diacetate.

Recrystallization: If the diacetate is a solid at room temperature and a suitable solvent system can be identified, recrystallization is an excellent method for achieving high purity. The principle relies on the differential solubility of the desired compound and impurities in a given solvent at different temperatures. Finding an appropriate solvent or solvent pair where the cis-diacetate has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain in solution, is key. Potential solvent systems could include mixtures of polar and non-polar solvents, such as ethanol/water or ethyl acetate/hexanes.

Fractional Distillation: Given that this compound is a liquid at room temperature, fractional distillation under reduced pressure can be a viable purification method, particularly for separating it from less volatile or more volatile impurities. The success of this technique in separating the cis and trans isomers would depend on a sufficient difference in their boiling points.

The final purity of the isolated this compound should be rigorously assessed using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm both chemical and stereochemical integrity.

Chemical Reactivity, Transformation Pathways, and Mechanistic Studies of Cis 1,2 Cyclohexanediol Diacetate

Hydrolytic Transformations of the Diacetate Ester

The ester groups of cis-1,2-cyclohexanediol (B155557) diacetate are susceptible to hydrolysis under both acidic and basic conditions, yielding cis-1,2-cyclohexanediol and acetic acid as the primary products. The mechanisms of these transformations are influenced by the stereochemistry of the diacetate.

The acid-catalyzed hydrolysis of esters typically proceeds via a series of equilibrium steps. In the case of cis-1,2-cyclohexanediol diacetate, the mechanism is initiated by the protonation of one of the carbonyl oxygen atoms by a hydronium ion (H₃O⁺), which enhances the electrophilicity of the carbonyl carbon. chemguide.co.uklibretexts.org

A key feature in the hydrolysis of 1,2-diacetoxy systems is the potential for neighboring group participation (anchimeric assistance). spcmc.ac.invaia.com In the case of the cis-isomer, the proximity of the second acetoxy group allows for intramolecular attack on the protonated carbonyl carbon. While the stereoelectronics for such participation are more favorable in the trans-isomer, it can still occur in the cis conformation. This participation leads to the formation of a cyclic intermediate, a dioxolanylium ion.

The proposed mechanism for the acid-catalyzed hydrolysis of the first ester group is as follows:

Protonation: The carbonyl oxygen of one of the acetate (B1210297) groups is protonated.

Neighboring Group Participation: The lone pair on the oxygen of the adjacent acetate group attacks the electrophilic carbonyl carbon, leading to the formation of a five-membered dioxolanylium ion intermediate and the departure of the first molecule of acetic acid.

Nucleophilic Attack by Water: A water molecule attacks one of the carbons of the dioxolanylium ion. This attack occurs from the side opposite to the C-O bond being broken.

Deprotonation: A final deprotonation step yields the monoacetate and regenerates the acid catalyst.

The hydrolysis of the second ester group then proceeds through a more standard acid-catalyzed ester hydrolysis mechanism, as neighboring group participation is no longer possible. This involves protonation of the remaining carbonyl group, nucleophilic attack by water to form a tetrahedral intermediate, proton transfer, and elimination of the alcohol to yield the diol and another molecule of acetic acid.

Under basic conditions, the hydrolysis of this compound is initiated by the nucleophilic attack of a hydroxide (B78521) ion on one of the electrophilic carbonyl carbons of the acetate groups. This reaction, often referred to as saponification, is generally considered irreversible because the resulting carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol.

The accepted mechanism for the base-promoted hydrolysis of each ester group is a bimolecular acyl substitution (BAC2) pathway:

Nucleophilic Attack: A hydroxide ion attacks the carbonyl carbon of one of the ester groups, forming a tetrahedral intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the cyclohexanoxy group as a leaving group.

Proton Transfer: A rapid, irreversible proton transfer from the newly formed acetic acid to the strongly basic alkoxide generates the final products: the acetate anion and the monoalcohol.

This process is then repeated for the second ester group to yield the diol and two equivalents of the acetate salt.

The primary products of both acid- and base-catalyzed hydrolysis of this compound are cis-1,2-cyclohexanediol and acetic acid (or its conjugate base). The stereochemistry of the diol product is retained from the starting material.

Kinetic studies of ester hydrolysis are crucial for elucidating reaction mechanisms. The rate of hydrolysis is influenced by factors such as temperature, pH, and the steric and electronic properties of the substrate. For acid-catalyzed hydrolysis, the rate is typically proportional to the concentration of the ester and the acid catalyst. nih.gov In base-promoted hydrolysis, the reaction is generally first order in both the ester and the hydroxide ion.

While specific kinetic data for the hydrolysis of this compound is not extensively reported in readily available literature, studies on related systems provide insights. For instance, the rate of hydrolysis can be influenced by neighboring group effects. In cases where anchimeric assistance is significant, an enhanced reaction rate is often observed compared to similar compounds where such participation is not possible.

| Hydrolysis Condition | Catalyst/Reagent | Primary Products | General Kinetic Profile |

| Acidic | H₃O⁺ | cis-1,2-Cyclohexanediol, Acetic Acid | First order in ester and acid catalyst |

| Basic | OH⁻ | cis-1,2-Cyclohexanediol, Acetate | First order in ester and hydroxide ion |

Nucleophilic Reactions and Derivatization Strategies

Beyond hydrolysis, the acetate groups of this compound can be targeted in other nucleophilic reactions, allowing for the derivatization of the cyclohexane (B81311) diol core.

The acetoxy groups can act as leaving groups in nucleophilic substitution reactions, although they are not as effective as halides or sulfonates. These reactions typically require more forcing conditions or the use of a Lewis acid to activate the ester.

As mentioned in the context of acid-catalyzed hydrolysis, the formation of a dioxolanylium ion is a key mechanistic feature in the reactions of 1,2-diacetoxy systems. This cyclic cation is formed through intramolecular participation of an acetoxy group.

Formation and Reactivity of Dioxolanylium Ions

Reaction with Anhydrous Hydrogen Fluoride (B91410)

The reaction of this compound with anhydrous hydrogen fluoride results in the formation of a stable cis-fused dioxolanylium ion. This reaction proceeds through the protonation of one of the acetate carbonyl oxygens, followed by the intramolecular attack of the other acetate group, leading to the elimination of acetic acid and the formation of the cyclic cation. The cis-stereochemistry of the starting material is crucial for this intramolecular cyclization to occur efficiently.

Influence of Acyl Substituents on Dioxolanylium Ion Formation

The nature of the acyl substituents on the 1,2-diol system significantly influences the formation and stability of the corresponding dioxolanylium ion. While the diacetate readily forms the cis-fused dioxolanylium ion, the presence of other acyl groups can alter the reaction pathway. For instance, studies on related 1,2-diols have shown that bulkier acyl groups can hinder the intramolecular cyclization, potentially leading to alternative reaction products. The electronic effects of the acyl substituents also play a role; electron-withdrawing groups can destabilize the cationic intermediate, whereas electron-donating groups can enhance its formation.

Subsequent Monester Formation

Following the formation of the dioxolanylium ion, subsequent reactions can lead to the formation of monoesters. For instance, the reaction of this compound can be controlled to achieve selective hydrolysis of one of the acetate groups, yielding cis-2-hydroxycyclohexyl acetate. This transformation can be achieved through carefully controlled acidic or basic hydrolysis, or through enzymatic methods. The selective formation of the monoester is a valuable synthetic transformation, as the remaining acetate group can serve as a protecting group for one of the hydroxyl functions while the other is available for further chemical modification.

Redox Chemistry and Associated Transformations

Oxidative Conversion to Dicarbonyl Compounds

The oxidative cleavage of the vicinal diol moiety in cis-1,2-cyclohexanediol, the parent diol of the diacetate, can lead to the formation of dicarbonyl compounds. While the diacetate itself is generally stable to oxidation, hydrolysis to the diol allows for this transformation. Reagents such as periodic acid (HIO4) or lead tetraacetate [Pb(OAc)4] are commonly employed for this purpose. The reaction proceeds through a cyclic intermediate, and the cis-stereochemistry of the diol facilitates a relatively rapid cleavage to yield adipaldehyde. stackexchange.com This oxidative cleavage is a fundamental reaction in organic chemistry for the synthesis of dicarbonyl compounds from 1,2-diols. youtube.com

Dehydrogenation Reactions and Biochemical Synthesis Applications

The dehydrogenation of 1,2-cyclohexanediol (B165007) can yield valuable products such as catechol. researchgate.netchemicalbook.com This transformation is often catalyzed by metal nanoparticles, such as silica-supported nickel species. researchgate.net In biochemical contexts, enzymatic oxidation of cis-1,2-cyclohexanediol has been reported using microorganisms like Gluconobacter oxydans. chemicalbook.com This highlights the potential of cis-1,2-cyclohexanediol and its derivatives as substrates in biotechnological processes for the synthesis of valuable chemical intermediates.

Stereochemical Control and Mechanistic Insights into Reactivity

The stereochemistry of this compound and its parent diol plays a critical role in their reactivity. stackexchange.comrijournals.com The cis relationship of the two acetate groups allows for specific intramolecular reactions, such as the formation of the cis-fused dioxolanylium ion mentioned earlier. In contrast, the trans isomer would not readily undergo this cyclization due to the larger distance and unfavorable geometry between the two acetate groups.

The stereochemical outcome of reactions involving cyclohexane derivatives is often dictated by the conformational preferences of the ring system. In the chair conformation of cis-1,2-cyclohexanediol, one hydroxyl group is in an axial position and the other in an equatorial position. This arrangement influences the accessibility of the functional groups to reagents and the stereoelectronic requirements of reaction mechanisms. For instance, in pinacol-like rearrangements of cyclohexane-1,2-diols, the group that is anti-periplanar to the leaving group is the one that migrates. stackexchange.com For cis-cyclohexane-1,2-diol, this typically leads to the formation of cyclohexanone. stackexchange.com

The stereospecificity of reactions is a cornerstone of modern organic synthesis, and understanding the stereochemical behavior of molecules like this compound is crucial for designing synthetic routes to complex target molecules with defined three-dimensional structures. rijournals.commasterorganicchemistry.com

Interactive Data Table: Reactions of this compound and its Parent Diol

| Reactant | Reagent(s) | Product(s) | Reaction Type |

| This compound | Anhydrous Hydrogen Fluoride | cis-fused dioxolanylium ion, Acetic acid | Intramolecular cyclization |

| This compound | H2O (controlled acidic/basic or enzymatic) | cis-2-hydroxycyclohexyl acetate | Hydrolysis |

| cis-1,2-Cyclohexanediol | Periodic acid (HIO4) or Lead tetraacetate [Pb(OAc)4] | Adipaldehyde | Oxidative cleavage |

| cis-1,2-Cyclohexanediol | Silica-supported Nickel nanoparticles | Catechol | Dehydrogenation |

| cis-1,2-Cyclohexanediol | Gluconobacter oxydans | Oxidized products | Enzymatic oxidation |

| cis-1,2-Cyclohexanediol | Acid catalyst (e.g., H2SO4) | Cyclohexanone | Pinacol-like rearrangement |

The Role of cis-Stereochemistry in Directing Reactivity

The cis-configuration of the diacetate groups on the cyclohexane ring brings them into close proximity on the same face of the ring. This arrangement is a key determinant of the compound's chemical reactivity. The proximity of the two ester functionalities can lead to intramolecular interactions and influence the approach of reagents, thereby directing the stereochemical outcome of reactions.

One of the primary reactions of this compound is hydrolysis, which results in the formation of cis-1,2-cyclohexanediol and acetic acid. This transformation can be catalyzed by acids or bases, or it can occur enzymatically. The cis-stereochemistry plays a crucial role in enzyme-catalyzed reactions, where the specific spatial arrangement of the acetate groups is recognized by the active site of the enzyme, influencing the reaction's efficiency and selectivity.

Furthermore, the cis-isomer can serve as a precursor in various organic syntheses. Its defined stereochemistry allows for the creation of specific stereoisomers of target molecules, which is a critical aspect of modern synthetic chemistry. For instance, the dehydrogenation of this compound can yield catechol, demonstrating its utility in the synthesis of aromatic compounds.

In the context of conformational analysis, studies have shown that cis-1,2-cyclohexanediol and its derivatives, including the diacetate, exist predominantly in chair conformations in solution. cdnsciencepub.com The specific conformation can be influenced by the solvent. For this compound in chloroform, the coupling constants observed in NMR spectroscopy are consistent with a relatively undistorted chair form. cdnsciencepub.com This conformational preference, dictated by the cis-stereochemistry, is fundamental to understanding its reactivity, as the spatial orientation of the functional groups affects their accessibility and reactivity.

Comparative Reactivity Studies with trans-Isomers

Comparative studies between cis- and trans-1,2-cyclohexanediol (B13532) diacetate highlight the profound impact of stereochemistry on reactivity. While both isomers undergo similar types of reactions, such as hydrolysis, the rates and, in some cases, the products can differ significantly.

The difference in reactivity is often attributed to the different spatial orientations of the functional groups in the two isomers. In the most stable chair conformation of the trans-isomer, the two acetate groups are typically in a diaxial or diequatorial orientation, which places them further apart than in the cis-isomer. This greater separation in the trans-isomer can lead to different reaction kinetics.

For example, in the cleavage of the parent diols by lead tetraacetate, the cis-diol reacts slightly faster than the trans-diol. cdnsciencepub.com This has been attributed to a deformation of the cis-isomer from a perfect chair conformation, allowing the hydroxyl groups to approach each other more readily for the reaction to occur. cdnsciencepub.com Similarly, in oxidation reactions with certain reagents, cis-vicinal diols have been observed to react faster than their trans-counterparts. researchgate.net This is because in the trans-diol, both hydroxyl functions can occupy equatorial positions, while the cis-diol will always have one axial hydroxyl group, which can influence the reaction mechanism and rate. researchgate.net

These differences in reactivity are crucial in synthetic applications where one isomer is desired over the other. The choice of starting material, whether the cis- or trans-diacetate, can determine the stereochemical outcome of a synthetic sequence.

Conformational Analysis and Advanced Stereochemical Characterization

Conformational Preferences and Dynamics in Solution

The conformational landscape of cis-1,2-cyclohexanediol (B155557) diacetate in solution is primarily governed by the chair conformations of the cyclohexane (B81311) ring. Due to the cis relationship of the two diacetate groups, one substituent is compelled to occupy an axial position while the other assumes an equatorial position. quora.comyoutube.com This axial-equatorial arrangement is a defining feature of the cis-1,2-disubstituted cyclohexane system.

The molecule undergoes a rapid ring flip between two chair conformers at room temperature. In this dynamic equilibrium, the axial and equatorial positions of the acetate (B1210297) groups are interconverted. Because the two substituents are identical, the two chair conformers are energetically equivalent, resulting in a 50:50 population of each at equilibrium. youtube.com This contrasts with the trans isomer, where a diequatorial conformation is strongly favored to minimize steric strain. quora.com The conformational equilibrium of related 1,2-disubstituted cyclohexanes has been extensively studied, revealing that solvent effects can influence the relative energies of the conformers. researchgate.netnih.gov

Analysis of cis- vs. trans-1,2-Cyclohexanediol (B13532) Diacetate Isomerism

The distinction between the cis and trans isomers of 1,2-cyclohexanediol (B165007) diacetate is fundamental to understanding their chemical behavior and applications.

The Meso Compound Nature of the cis-Isomer

Cis-1,2-cyclohexanediol diacetate is a meso compound. vaia.comlibretexts.org This means that despite having two stereocenters, the molecule as a whole is achiral. masterorganicchemistry.com This achirality arises from the presence of an internal plane of symmetry that divides the molecule into two mirror-image halves. libretexts.org As a result, this compound is optically inactive. libretexts.org

In contrast, the trans isomer lacks this internal symmetry plane and is therefore chiral. It can exist as a pair of enantiomers, (1R,2R)- and (1S,2S)-trans-1,2-cyclohexanediol diacetate. libretexts.org

| Isomer | Chirality | Key Stereochemical Feature |

| This compound | Achiral (meso) | Internal plane of symmetry |

| trans-1,2-Cyclohexanediol diacetate | Chiral | Exists as a pair of enantiomers |

Stereochemical Implications for Chiral Material Synthesis

The defined stereochemistry of both cis- and trans-1,2-cyclohexanediol diacetate makes them valuable starting materials or intermediates in the synthesis of chiral materials. The cis isomer, with its meso nature, can be used to introduce specific spatial arrangements in a molecule. For instance, its stereochemistry can direct the formation of specific "zig-zag" chain arrangements in coordination polymers.

The chiral nature of the trans isomer makes it a useful building block for asymmetric synthesis, where the goal is to create a specific enantiomer of a target molecule. Chiral diols, the parent compounds of the diacetates, are widely used as catalysts or auxiliaries in enantioselective reactions. nih.gov

Advanced Spectroscopic Methodologies for Stereochemical Elucidation

A variety of advanced spectroscopic techniques are employed to determine the conformation and absolute configuration of molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Coupling Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational dynamics of cyclohexane derivatives. researchgate.netbmrb.iocdnsciencepub.com In the case of this compound, ¹H NMR spectroscopy can provide information about the average conformation in solution.

By analyzing the coupling constants (³JHH) between vicinal protons, information about the dihedral angles between them can be obtained through the Karplus equation. researchgate.net This, in turn, allows for the determination of the predominant chair conformation and the relative orientation of the acetate groups. For the parent compound, cis-1,2-cyclohexanediol, detailed 1D and 2D NMR data are available, which serve as a basis for understanding the spectra of its diacetate derivative. bmrb.iospectrabase.comchemicalbook.com

Exciton (B1674681) Circular Dichroism (ECCD) for Absolute Configuration Assignment

Exciton Circular Dichroism (ECCD) is a chiroptical technique used to determine the absolute configuration of chiral molecules containing two or more chromophores. nih.govnih.govnih.gov While this compound is achiral, this technique is highly relevant for its chiral trans isomer and other chiral derivatives.

The method involves introducing chromophores, such as benzoates, into the molecule, which then interact electronically. encyclopedia.pub This interaction, known as exciton coupling, gives rise to a characteristic bisignate (two-signed) signal in the circular dichroism (CD) spectrum. nih.gov The sign of this "exciton couplet" is directly related to the spatial orientation of the chromophores and, therefore, the absolute configuration of the stereocenters. nih.govnih.gov The application of ECCD requires knowledge of the molecule's conformation, often obtained through NMR or computational methods, and the direction of the electric transition dipole moments of the chromophores. nih.govnih.govencyclopedia.pub Quantum chemical calculations, such as time-dependent density functional theory (TDDFT), are increasingly used to predict and interpret ECD spectra for reliable absolute configuration assignment. acs.orgnih.gov

Computational Chemistry Approaches to Conformational Stability and Molecular Interactions

The dynamic nature of the cyclohexane ring, which can adopt various non-planar conformations, necessitates the use of sophisticated computational tools to predict and understand the most stable arrangements of its derivatives. For this compound, where two bulky acetate groups are positioned on adjacent carbons, steric and electronic interactions play a crucial role in dictating the preferred conformation. Computational chemistry offers a powerful lens through which to examine these subtle yet significant forces.

Density Functional Theory (DFT) for Thermodynamic and Geometric Studies

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure and energetics of molecules. By approximating the electron density of a system, DFT allows for the calculation of various thermodynamic and geometric parameters, providing deep insights into conformational stability.

For this compound, the primary conformational equilibrium involves the interconversion between two chair forms. In the cis configuration, one acetate group must occupy an axial position while the other is equatorial. These two chair conformers are enantiomeric and therefore possess equal energy in an achiral environment.

DFT calculations can be employed to optimize the geometry of these chair conformations and to determine their relative energies compared to other possible, higher-energy conformations such as the twist-boat. Key parameters that can be calculated include:

Total Electronic Energy: Provides a direct measure of the stability of a given conformer.

Gibbs Free Energy: Incorporates enthalpic and entropic contributions, offering a more complete picture of thermodynamic stability at a given temperature.

Bond Lengths and Angles: Reveals how the presence of the bulky diacetate groups might distort the ideal cyclohexane chair geometry.

Dihedral Angles: Quantifies the precise torsional relationships within the ring and between the ring and the substituent groups.

While specific DFT studies solely focused on this compound are not abundantly available in the public literature, data from analogous systems, such as cis-1,2-dimethylcyclohexane, can provide valuable qualitative insights. For instance, in cis-1,2-dimethylcyclohexane, both chair conformations possess one axial and one equatorial methyl group and are therefore of equal energy. libretexts.orgpressbooks.pub This is expected to be the case for this compound as well.

A hypothetical DFT study on this compound would likely involve the following steps:

Construction of the initial 3D structures of the possible conformers (chair with axial/equatorial and equatorial/axial acetate groups, and twist-boat).

Geometry optimization of each conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

Calculation of vibrational frequencies to confirm that the optimized structures correspond to true energy minima and to obtain zero-point vibrational energies and thermal corrections to the Gibbs free energy.

Comparison of the resulting energies to determine the relative stability of the conformers.

The expected outcome would be that the two chair conformations are the global minima and are isoenergetic. The energy difference to higher energy conformers like the twist-boat would quantify the conformational rigidity of the system.

Table 1: Hypothetical DFT-Calculated Thermodynamic Data for this compound Conformers

| Conformer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Chair (ax, eq) | 0.00 | 0.00 |

| Chair (eq, ax) | 0.00 | 0.00 |

| Twist-Boat | > 5.0 | > 5.0 |

Note: This table is illustrative and based on general principles of cyclohexane conformational analysis. Actual values would require specific DFT calculations.

Molecular Modeling and Dynamics Simulations for Solution Structure

While gas-phase DFT calculations provide fundamental insights into the intrinsic properties of a molecule, the behavior of this compound in solution can be influenced by solvent interactions. Molecular modeling and, in particular, molecular dynamics (MD) simulations are powerful techniques to explore the conformational landscape of molecules in a condensed phase.

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This approach allows for the exploration of the potential energy surface and the observation of conformational transitions in a simulated solvent environment.

For this compound, an MD simulation would typically involve:

Placing a single molecule of the diacetate in a box filled with a chosen solvent (e.g., water, chloroform, or a non-polar solvent like hexane).

Assigning initial velocities to all atoms based on the desired temperature.

Calculating the forces acting on each atom using a molecular mechanics force field.

Integrating the equations of motion to update the positions and velocities of the atoms over a small time step.

Repeating steps 3 and 4 for a sufficient duration to sample the conformational space adequately.

Analysis of the resulting trajectory can provide a wealth of information about the solution-phase structure and dynamics, including:

Conformational Populations: The percentage of time the molecule spends in each of its stable conformations (e.g., the two chair forms).

Solvent Shell Structure: The arrangement of solvent molecules around the solute, which can reveal specific solute-solvent interactions such as hydrogen bonding (though not directly applicable to the diacetate).

Intramolecular Interactions: The simulations can highlight non-covalent interactions within the molecule, such as steric clashes or dipole-dipole interactions, and how they are modulated by the solvent.

Rate of Conformational Interconversion: The frequency of transitions between the two chair conformations can be estimated, providing a measure of the molecule's flexibility.

The choice of solvent in the simulation is critical, as polar solvents may stabilize conformations with larger dipole moments, while non-polar solvents will favor conformations where intramolecular interactions are dominant. Given the presence of the polar ester groups, it is conceivable that the conformational equilibrium of this compound could exhibit some solvent dependency, although the isoenergetic nature of the two chair forms in the gas phase suggests this effect might be subtle.

Table 2: Hypothetical Molecular Dynamics Simulation Results for this compound in Different Solvents

| Solvent | Chair (ax, eq) Population (%) | Chair (eq, ax) Population (%) | Average Ring Puckering Amplitude |

| Hexane | ~50 | ~50 | (Calculated Value) |

| Chloroform | ~50 | ~50 | (Calculated Value) |

| Water | ~50 | ~50 | (Calculated Value) |

Note: This table is illustrative. The populations of the two chair conformers are expected to be nearly equal due to their enantiomeric relationship. The ring puckering amplitude would be a quantitative measure of the ring's geometry in solution.

Applications of Cis 1,2 Cyclohexanediol Diacetate in Synthetic Organic Chemistry and Catalysis

Utilization as a Key Intermediate in Complex Organic Syntheses

The structural framework of cis-1,2-cyclohexanediol (B155557) diacetate makes it a valuable building block in the synthesis of more complex molecules. Its utility stems from its role as a precursor that can be elaborated through multistep reaction sequences and from the specific reactivity patterns dictated by its cis stereochemistry.

Precursor in Multistep Reaction Sequences

Cis-1,2-cyclohexanediol diacetate is frequently employed as a starting material or a key intermediate in the synthesis of a wide array of organic compounds. Its diacetate functionality allows for controlled deprotection to reveal the diol, which can then undergo further transformations. For instance, it is a precursor in the synthesis of functionalized cyclohexenone synthons. researchgate.net The synthesis of cis-1,2-cyclohexanediol itself can be achieved through methods like the reaction of cyclohexene (B86901) with hydrogen peroxide and a catalytic amount of osmium tetroxide. orgsyn.orgdu.ac.in This diol can then be acetylated to form the diacetate. The diacetate serves as a stable derivative that can be carried through several synthetic steps before the hydroxyl groups are unmasked for subsequent reactions. This strategy is particularly useful in the synthesis of natural products and their analogues, where precise control over stereochemistry and functional group manipulation is paramount. For example, all-cis-1,2,4-cyclohexanetriol, a key structural motif in some natural products, can be synthesized, and its diacetate counterpart would be a logical intermediate for further functionalization. arkat-usa.org

Facilitation of Specific Reactivity Patterns Due to Unique Stereochemistry

The cis relationship of the two acetate (B1210297) groups on the cyclohexane (B81311) ring profoundly influences the molecule's reactivity. This stereochemical arrangement dictates the facial selectivity of reagents approaching the ring and can lead to the formation of specific stereoisomers in subsequent reactions. The stereochemistry of the Diels-Alder reaction, for example, is highly dependent on the geometry of the dienophile, where cis and trans starting materials yield cis and trans products, respectively. masterorganicchemistry.com Similarly, the stereoisomerism of disubstituted cyclohexanes, such as 1,2-dichlorocyclohexane, illustrates how cis and trans isomers exhibit different reactivity and can lead to distinct product distributions. libretexts.org

In reactions involving nucleophilic substitution, the stereochemistry of the reactant is crucial. For instance, the reaction of 2-acetoxycyclohexyl tosylate with acetate ion to form 1,2-cyclohexanediol (B165007) diacetate is stereospecific. pearson.com The trans isomer is more reactive than the cis isomer due to reduced steric hindrance, allowing for easier backside attack by the nucleophile. pearson.com This principle of stereochemical control is fundamental in asymmetric synthesis, where the goal is to produce a single enantiomer or diastereomer of a chiral molecule. The predictable reactivity of this compound, based on its defined stereochemistry, makes it a valuable tool for chemists designing complex synthetic routes. Furthermore, the thermal decomposition of cyclic sulfites derived from cis- and trans-1,2-cyclohexanediol (B13532) demonstrates how stereochemistry dictates the migration of substituents, leading to different rearrangement products. stackexchange.com

Role as a Substrate in Enzyme-Catalyzed Processes

The ability of enzymes to catalyze reactions with high specificity and efficiency has made them indispensable tools in organic synthesis. This compound serves as a substrate in various enzyme-catalyzed processes, particularly those involving hydrolysis and acetylation.

Participation in Acetylation and Hydrolysis Reactions

Enzymes, such as lipases and esterases, are known to catalyze the hydrolysis of esters and the reverse reaction, esterification or acetylation. This compound is a suitable substrate for these enzymatic transformations. The hydrolysis of the diacetate yields cis-1,2-cyclohexanediol and acetic acid. smolecule.com This reaction can be performed under mild conditions, offering an alternative to chemical hydrolysis which may require harsh acidic or basic conditions.

The enantioselective hydrolysis of meso diacetates, which are achiral compounds containing chiral centers, is a powerful strategy for obtaining chiral building blocks. For example, the asymmetric hydrolysis of a meso-diacetoxycyclohexane derivative using pig liver esterase has been successfully applied to the synthesis of a chiral lactone moiety found in the natural product compactin. capes.gov.br Similarly, studies on the acylation of chiral alcohols have utilized chiral gas chromatography to analyze the products, including this compound and its corresponding monoacetate. researchgate.net

Studies on Enzyme Induction and Metabolic Pathway Investigation

Beyond its role as a simple substrate, this compound has been used in studies investigating enzyme induction and metabolic pathways. Research has shown that the presence of this compound in growth media can induce the biosynthesis of specific enzymes. For instance, the addition of styrene (B11656) oxide to a medium containing this compound was found to induce the production of epoxide hydrolases. This suggests that the compound or its metabolites can act as signaling molecules within cellular systems, triggering the expression of genes responsible for particular enzymatic activities. Such studies are crucial for understanding how organisms metabolize xenobiotic compounds and for the discovery of novel biocatalysts.

Interactions with Heterogeneous and Homogeneous Catalytic Systems

This compound and its parent diol interact with both heterogeneous and homogeneous catalysts in various chemical transformations. These catalytic systems offer efficient pathways for oxidation, reduction, and other functional group interconversions.

The hydrogenation of catechol can produce mixtures of cis- and trans-1,2-cyclohexanediol, often employing catalysts like Raney nickel. orgsyn.org The selective synthesis of the cis-isomer of the diol can be achieved through the dihydroxylation of cyclohexene using catalysts like osmium tetroxide. researchgate.net Once formed, the diol can be subjected to further catalytic reactions. For example, the dehydrogenation of this compound to form catechol has been achieved using silica (B1680970) nickel nanoparticle catalysts.

In the realm of homogeneous catalysis, the acylation of chiral alcohols can be catalyzed by iodine. researchgate.net Furthermore, the synthesis of this compound itself involves the acetylation of the corresponding diol, a reaction often catalyzed by acids or bases. The choice of catalyst can significantly influence the reaction rate and selectivity. For instance, the use of Rh/Al2O3 as a catalyst in the hydrogenation of 1,2,4-trihydroxybenzene has been shown to be effective in producing all-cis-cyclohexane-1,2,4-triol. arkat-usa.org

The following table summarizes some of the catalytic transformations involving cis-1,2-cyclohexanediol and its diacetate derivative:

| Reactant(s) | Catalyst | Product(s) | Reaction Type |

| Cyclohexene, Hydrogen Peroxide | Osmium Tetroxide | cis-1,2-Cyclohexanediol | Dihydroxylation |

| Catechol | Raney Nickel | cis- and trans-1,2-Cyclohexanediol | Hydrogenation |

| cis-1,2-Cyclohexanediol, Acetic Anhydride (B1165640) | Acid or Base | This compound | Acetylation |

| This compound | Pig Liver Esterase | cis-1,2-Cyclohexanediol, Acetic Acid | Hydrolysis |

| This compound | Silica Nickel Nanoparticles | Catechol | Dehydrogenation |

| 1,2,4-Trihydroxybenzene | Rh/Al2O3 | all-cis-Cyclohexane-1,2,4-triol | Hydrogenation |

Characterization of Catalyst-Substrate Binding via Spectroscopic Techniques (e.g., ATR-IR, DRIFT-IR)

Understanding the interaction between a catalyst and a substrate is fundamental to designing more efficient and selective chemical processes. Spectroscopic techniques such as Attenuated Total Reflectance (ATR-IR) and Diffuse Reflectance Infrared Fourier Transform (DRIFT-IR) spectroscopy are powerful, non-destructive methods for this purpose, particularly for heterogeneous catalysis where the interaction occurs at a solid-gas or solid-liquid interface.

While specific studies detailing the use of ATR-IR or DRIFT-IR to characterize the binding of this compound to a catalyst are not prevalent, the principles of the techniques are broadly applicable. These methods are advantageous over traditional transmission FTIR as they require minimal sample preparation, such as the creation of KBr pellets, and can analyze samples in their native state. researchgate.net

ATR-IR Spectroscopy : This technique measures the changes in an internally reflected infrared beam that comes into contact with a sample. researchgate.net In a catalytic context, a catalyst-coated ATR crystal would be exposed to a solution or gas containing this compound. Binding of the diacetate's carbonyl (C=O) or ester (C-O) groups to active sites on the catalyst surface would cause shifts in their respective vibrational frequencies in the IR spectrum. These shifts provide direct evidence of binding and can offer insights into the nature and strength of the interaction.

DRIFT-IR Spectroscopy : This method is ideal for powdered samples, such as many solid catalysts. researchgate.net The infrared radiation diffuses through the catalyst powder, and the reflected light is collected and analyzed. By exposing the catalyst to this compound, one could observe the appearance of new bands or shifts in existing bands corresponding to the catalyst or the diacetate, indicating the formation of a catalyst-substrate complex.

A comparative analysis highlights the strengths of these surface-sensitive techniques for catalytic studies.

| Technique | Principle | Sample Preparation | Primary Application in Catalysis | Reference |

|---|---|---|---|---|

| Transmission FTIR | Measures IR light transmitted through a sample. | Sample typically ground with KBr and pressed into a pellet. Can be labor-intensive and costly. | Bulk analysis of solid or liquid samples; analysis of gas-phase reactants/products. | researchgate.net |

| ATR-IR | Measures evanescent wave from total internal reflection at the sample-crystal interface. | Minimal; sample is placed in direct contact with the ATR crystal. | In-situ analysis of solid-liquid or solid-gas interfaces; ideal for studying surface adsorption and reactions. | researchgate.net |

| DRIFT-IR | Measures diffuse scattered IR radiation from a powdered sample surface. | Sample is often mixed with a non-absorbing matrix like KBr but not pelletized. | Analysis of powdered catalysts and high-surface-area materials; suitable for high-temperature/pressure studies. | researchgate.net |

Optimization of Product Selectivity in Catalytic Transformations

High product selectivity is a critical goal in chemical synthesis. The cis-1,2-diol moiety is a key structural motif, and catalysts are often designed to produce it—or its derivatives like the diacetate—with high efficiency. The synthesis of cis-1,2-cyclohexanediol, the precursor to the diacetate, from cyclohexene is a well-studied example. researchgate.netresearchgate.net The choice of catalyst is paramount in directing the reaction toward the desired cis-isomer over the trans-isomer or other byproducts.

For instance, the hydrolysis of cyclohexene oxide to 1,2-cyclohexanediol can be catalyzed by various zeolites, with performance varying significantly. Studies have shown that H-ZSM-5 zeolite is a suitable catalyst for this transformation, achieving high yield and selectivity under mild conditions. researchgate.netresearchgate.net In contrast, H-Beta zeolite, while more active, exhibits lower selectivity. researchgate.netresearchgate.net

Furthermore, advanced catalytic systems have been developed to functionalize pre-existing cis-1,2-diols with high site-selectivity. Scaffolding catalysts can bind to the diol through a reversible covalent bond, orienting the substrate within a chiral pocket to functionalize a specific hydroxyl group, even one that is typically less reactive. nih.gov This level of control allows for the selective acylation or silylation of one hydroxyl group over the other in a cis-1,2-diol, a process that is fundamental to the synthesis of complex molecules and chiral building blocks. nih.gov

| Catalyst | Cyclohexene Oxide Conversion (%) | 1,2-Cyclohexanediol Selectivity (%) | Key Finding | Reference |

|---|---|---|---|---|

| H-ZSM-5 | 96.2% | ~96.6% (yield of 88.6%) | High selectivity and yield; catalyst is reusable. | researchgate.netresearchgate.net |

| H-Beta | Higher than H-ZSM-5 | 63% | More active but significantly less selective than H-ZSM-5. | researchgate.netresearchgate.net |

| Ti-Beta-3% | 90.2% | 66.2% | Demonstrates the role of framework Ti species in catalytic activity for cyclohexene oxidation. | researchgate.netresearchgate.net |

Resolution of Discrepancies in Catalytic Performance

Similarly, discrepancies between the expected reactivity of a substrate based on its inherent properties and the observed catalytic outcome can be resolved through catalyst design. A significant challenge in catalysis is to overturn the innate kinetic preference of a substrate. nih.gov For polyhydroxylated molecules, certain hydroxyl groups are kinetically favored for reaction. However, catalysts that operate via proximity effects, similar to enzymes, can bind a substrate in a specific orientation to enable the functionalization of a less reactive site. nih.gov By using a chiral scaffolding catalyst that reversibly binds to a cis-1,2-diol, it is possible to selectively modify the axial hydroxyl group, which is typically kinetically inert. nih.gov This approach resolves the discrepancy between inherent reactivity and desired outcome by imposing catalyst control over site-selectivity.

Methodological Applications in Stereochemical Analysis

The conversion of chiral molecules into diastereomers via a chiral derivatizing agent is a classic strategy for stereochemical analysis. wikipedia.org this compound serves as a stable, achiral derivative in related analytical methods for determining the enantiomeric purity of chiral alcohols.

Utility in Chiral Gas Chromatography (GC) for Enantiomeric Purity Assessment

Chiral gas chromatography is a powerful technique for separating and quantifying the enantiomers of a volatile compound. The separation is achieved using a chiral stationary phase (CSP), often based on derivatized cyclodextrins, which interacts diastereomerically with the two enantiomers, leading to different retention times. gcms.czresearchgate.net

While this compound is itself a meso compound and thus achiral, its analysis is relevant in the context of reactions involving chiral precursors or catalysts. researchgate.net For instance, the analysis of mono-acetylated intermediates, such as (±)-cis-2-hydroxycyclohexyl acetate, is crucial. Chiral GC can effectively separate the enantiomers of this mono-acetate, allowing for the determination of enantiomeric excess (% ee) in asymmetric acylation reactions. researchgate.net A study demonstrated the stability of the diacetate under certain analytical conditions, indicating it does not undergo isomerization, which makes it a reliable compound for use as a reference or in studies of related chiral substances. The separation of the enantiomers of trans-1,2-cyclohexanediol is also routinely performed by chiral GC, highlighting the capability of the technique for this class of compounds. sigmaaldrich.com

Derivatization Strategies for Chiral Alcohol Analysis

Direct analysis of chiral alcohols by GC can be challenging due to poor peak shape or insufficient separation on the chiral stationary phase. Derivatization is a common strategy to overcome these issues. wikipedia.org Converting the alcohol to a less polar and more volatile derivative, such as an acetate ester, often leads to improved chromatographic performance. nih.gov

A simple and efficient method involves the acylation of chiral alcohols using acetic acid with iodine as a catalyst. nih.gov This procedure avoids harsh reagents like acid chlorides or anhydrides and can be performed without a solvent. A key consideration in any derivatization strategy for chiral analysis is that the process must not cause any racemization or isomerization at the stereocenter. Studies have confirmed that acetylation of various chiral alcohols, including cyclic diols, under optimized iodine-catalyzed conditions proceeds without loss of stereochemical integrity. nih.gov

This makes the conversion of a chiral diol to its diacetate, or a chiral alcohol to its acetate, a robust method for sample preparation prior to enantiomeric purity assessment by chiral GC. nih.govnih.gov The resulting acetate derivative, like this compound, is stable and suitable for analysis.

Future Research Trajectories and Interdisciplinary Perspectives

Development of Novel Green Synthetic Routes and Methodologies

The traditional synthesis of cis-1,2-cyclohexanediol (B155557) diacetate typically involves the acetylation of cis-1,2-cyclohexanediol using reagents like acetic anhydride (B1165640) with catalysts such as pyridine (B92270) or sulfuric acid. While effective, these methods often raise environmental and safety concerns. The future of its synthesis lies in the adoption of green chemistry principles, focusing on the development of environmentally benign and efficient methodologies.

The evaluation of the "greenness" of these novel synthetic routes is becoming increasingly quantitative through the application of green chemistry metrics. wiley-vch.dewhiterose.ac.ukscispace.com Metrics such as Atom Economy (AE), Process Mass Intensity (PMI), and Reaction Mass Efficiency (RME) are employed to assess the efficiency and environmental impact of different synthetic strategies, providing a framework for comparing and optimizing processes from a sustainability perspective. whiterose.ac.ukscispace.com

Deeper Exploration of Reaction Mechanisms through Advanced Spectroscopic and Computational Tools

A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new, more efficient ones. Future research will increasingly rely on a synergistic approach combining advanced spectroscopic techniques and computational modeling to elucidate the intricate details of the formation and reactions of cis-1,2-cyclohexanediol diacetate.

In-situ spectroscopic methods, such as ReactIR (Fourier Transform Infrared Spectroscopy) and real-time Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for monitoring reaction progress and identifying transient intermediates. These techniques provide a dynamic picture of the reaction as it occurs, offering insights into reaction kinetics and the influence of various parameters on the reaction pathway. The application of these methods to the enzymatic and chemically catalyzed acylation of cis-1,2-cyclohexanediol can reveal the step-by-step mechanism of diacetate formation.

Computational fluid dynamics (CFD) is emerging as a valuable tool for understanding and optimizing reactor design for the synthesis of this compound. chemisgroup.ustudelft.nlslideshare.netbu.edunih.gov By simulating fluid flow, heat transfer, and mass transfer within a reactor, CFD can help in designing more efficient reactor configurations, improving mixing, and ensuring uniform reaction conditions, which are crucial for maximizing yield and selectivity. chemisgroup.ustudelft.nl This is particularly relevant for scaling up green synthetic processes from the laboratory to an industrial scale.

Molecular dynamics (MD) simulations offer a molecular-level view of the system, providing insights into the conformational dynamics of this compound and its interactions with solvents and catalysts. researchgate.net Understanding the conformational preferences of the molecule in different environments is crucial for predicting its reactivity and for designing catalysts that can selectively target specific functional groups.

Expansion of Catalytic Applications towards Sustainable Chemical Processes

The unique stereochemistry of this compound makes it a valuable chiral building block in organic synthesis. Future research will focus on expanding its catalytic applications, particularly in the development of sustainable chemical processes.

One area of interest is its use as a precursor to chiral ligands for asymmetric catalysis. The two acetate (B1210297) groups can be chemically modified to introduce coordinating moieties that can bind to metal centers, creating chiral catalysts for a variety of organic transformations. The rigid cyclohexane (B81311) backbone provides a well-defined stereochemical environment, which is essential for achieving high enantioselectivity in catalytic reactions.

Furthermore, this compound itself can participate in enzyme-catalyzed reactions, acting as a substrate for various hydrolases and esterases. This property can be exploited in biocatalytic processes for the production of valuable chiral intermediates. For instance, the selective hydrolysis of one of the acetate groups could lead to the formation of a chiral monoacetate, a versatile synthon for the synthesis of pharmaceuticals and other fine chemicals. Techno-economic analysis of such biocatalytic processes will be crucial to assess their industrial viability and competitiveness with traditional chemical routes. nih.gov

The development of sustainable processes often involves the use of catalysts that can operate under mild conditions and be easily recycled. The application of this compound and its derivatives in designing such catalytic systems is a promising area of research. This includes their role in the synthesis of novel materials and polymers from renewable resources.

Theoretical Studies for Predictive Molecular Design and Reactivity

Theoretical and computational chemistry are set to play an increasingly predictive role in the study of this compound. By leveraging computational models, researchers can design new molecules with desired properties and predict their reactivity, thereby accelerating the discovery and development of new applications.

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological or chemical activity. nih.govrsc.orgeuropa.eunih.gov By developing QSAR models for a series of cyclohexanediol derivatives, it may be possible to predict the reactivity of this compound in various reactions or its potential as a building block for new materials. These models can guide the synthesis of new derivatives with enhanced properties.

Density Functional Theory (DFT) calculations can provide detailed insights into the electronic structure and energetics of this compound. researchgate.net These calculations can be used to predict its conformational preferences, vibrational frequencies (for comparison with experimental IR and Raman spectra), and the transition states of reactions in which it participates. This information is invaluable for understanding reaction mechanisms and for designing more efficient catalysts.

The combination of these theoretical approaches will enable a more rational and predictive approach to the design of new experiments and applications involving this compound. By integrating computational predictions with experimental validation, the pace of innovation in this field can be significantly enhanced, leading to the development of more sustainable and efficient chemical processes.

Q & A

Q. What are the established synthetic routes for preparing cis-1,2-cyclohexanediol diacetate from its parent diol?

Methodological Answer: this compound is synthesized via acetylation of cis-1,2-cyclohexanediol using acetic anhydride or acetyl chloride in the presence of a catalyst (e.g., pyridine or sulfuric acid). The diol precursor can be obtained through stereoselective oxidation of cyclohexene using hydrogen peroxide with tert-butyl alcohol and osmium tetroxide as a catalyst . Post-synthesis, purification via column chromatography (silica gel, dichloromethane) ensures high purity (>98% by GC) .

Q. How can the purity and structural integrity of this compound be validated experimentally?

Methodological Answer:

- Chromatography: Gas chromatography (GC) with flame ionization detection confirms purity (>98%) .

- Spectroscopy: H NMR and C NMR identify ester carbonyl peaks (~170-175 ppm) and stereochemistry. IR spectroscopy detects acetyl C=O stretching (~1740 cm) .

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) verifies molecular weight (CHO, exact mass 200.1049) .

Advanced Research Questions

Q. What role does this compound play in the formation of coordination polymers, and how does its stereochemistry influence crystal packing?

Methodological Answer: The diacetate acts as a bidentate ligand, forming 1D coordination polymers with bent metal connectors like HgCl. Its cis-stereochemistry directs "zig-zag" chain arrangements, as observed in single-crystal X-ray diffraction studies. The non-centrosymmetric packing in chiral space groups (e.g., P222) arises from head-to-tail alignment of chains, enabling applications in chiral material synthesis .

Q. How do competing reaction pathways (e.g., epoxidation vs. dihydroxylation) affect the synthesis of this compound precursors?

Methodological Answer: During diol synthesis, competing pathways are controlled by reaction conditions:

- Epoxidation Dominance: Alkaline xenon trioxide favors cyclohexene oxide formation, suppressing cis-diol production .

- Dihydroxylation Selectivity: OsO-catalyzed oxidation in tert-butyl alcohol yields cis-1,2-cyclohexanediol as the major product (>70% selectivity) .

Quenching experiments (e.g., KI addition) and HPLC analysis resolve pathway contributions .

Q. What methodological approaches are employed to analyze the interaction between this compound and transition metal catalysts?

Methodological Answer:

- Spectroscopy: ATR-IR and DRIFT-IR identify metal-ligand bonding (e.g., Pd-O interactions at ~450 cm) .

- Chromatography: HPLC tracks catalytic byproducts (e.g., cyclohexanol, cyclohexanone) in reaction mixtures .

- Computational Modeling: Density functional theory (DFT) calculates thermodynamic stability of metal-diacetate complexes .

Data Contradiction Analysis

Q. How can discrepancies in product selectivity during catalytic applications of this compound be resolved?